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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068

An In-depth Technical Guide to BI-167107 For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive technical overview of BI-167107, a high-affinity full
agonist for the 32 adrenergic receptor. It covers the chemical structure, physicochemical and
pharmacological properties, associated signaling pathways, and key experimental
methodologies.

Core Chemical Identity

BI-167107 is a synthetic organic compound developed by Boehringer Ingelheim. It was created
during a research campaign to develop third-generation, long-acting [32-agonists for treating
pulmonary diseases like asthma.[1][2][3] Its high potency and remarkably slow dissociation rate
have made it an invaluable tool for structural biology, particularly in stabilizing and crystallizing
the active state of the 32 adrenergic receptor (B2AR) and its complex with G-proteins.[1][3][4]

Chemical Structure and Identifiers

The chemical structure and standard identifiers for BI-167107 are summarized below.
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Identifier Value
5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-

IUPAC Name tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][3]
[5]oxazin-3(4H)-one[6]

CAS Number 1202235-68-4[5][6]

Molecular Formula

C21H26N204][6]

SMILES

0=C(N1)COC2=C1C(0)=CC=C2C(CNC(C)
(C)CC3=C(C)C=CC=C3)0J[6]

2D Structure

lalt text

Physicochemical Properties

Key physicochemical data for BI-167107 are presented in the table below. This information is

crucial for handling, formulation, and experimental design.

Property Value

Molecular Weight 370.449 g/mol [6][7]

Purity >98% (via HPLC)[6][7]

Solubility Soluble in DMSO at 75 mg/mL (202.46 mM)[6]

[7]

Pharmacological Profile

BI-167107 is characterized by its potent agonism at (3-adrenergic receptors and a distinctive

selectivity profile.

Mechanism of Action

BI-167107 acts as a full agonist at the 32 adrenergic receptor, a member of the G-protein-

coupled receptor (GPCR) family.[4][5] Upon binding, it stabilizes an active conformation of the

receptor, promoting its coupling to the stimulatory G-protein (Gs).[8] This activation initiates a
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downstream signaling cascade. The compound's utility in structural studies is enhanced by its
extremely slow dissociation from the receptor, with a half-life of over 30 hours, which ensures
the receptor remains in a stable, agonist-bound state.[1][3]

Potency and Efficacy

The following table summarizes the quantitative pharmacological data for BI-167107,
highlighting its high affinity and functional potency.

Parameter Target Value Assay Type

K_d Human B2AR 84 pM[1][3]1[4][5] Radioligand Binding

ECso Human 2AR 0.05 nM[1][3] cAMP Accumulation

] o Radioligand

t¥2 (dissociation) Human B2AR 30 hours[1][3] ) o
Dissociation

ICso0 Human B1AR 3.2 nM[1][2][3][6] Agonist Radioligand
Antagonist

ICso0 Human alA 32 nM[1][2][3][6] o
Radioligand

Selectivity Profile

While highly potent at B2AR, BI-167107 is not entirely selective. A Eurofins Safety Panel 44™
screen revealed significant activity at other receptors.[1][2][3] Its activity at B1AR is also
notable.[1][2][3][6]
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Target Activity Type ICs0
B1 Adrenergic Receptor )

Agonist 3.2 nM[1][2][3]
(human)
01A Adrenergic Receptor )

Antagonist 32 nM[1][2][3]
(human)
5-HT1B (human) Antagonist 0.25 uM[2][3]
5-HT1A (human) Agonist 1.4 uM[2][3]
D2S (human) Agonist 5.9 uM[2][3]
5-HT Transporter (human) Antagonist 6.1 uM[2][3]

MOP) Opioid Receptor

H ) Op P Agonist 6.5 uM[2][3]
(human)
Dopamine Transporter )

Antagonist 7.2 uM[2][3]

(human)

Signaling Pathway

Activation of the B2AR by BI-167107 initiates the canonical Gs-protein signaling cascade. The
diagram below illustrates this pathway.

Cytoplasm

Plasma Membrane
nnnnnnn Activales. PKA
aaaaaaaaaaaaa GOPIGTP
BHS7107> Binds B2AR | Change B2AR | Recnits GsProtein \__ Exchange Actvates o | Adenylyl [
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B2AR Gs-protein signaling pathway activated by BI-167107.

Experimental Protocols

BI-167107's unique properties have led to its use in various experimental settings. Below are
outlines of key methodologies.

Synthesis of BI-167107

A practical, 7-step synthetic route has been developed for BI-167107, which is suitable for
large-scale preparation.[9]

o Starting Material: 2-nitroresorcinol.
o Key advantages: The reported route avoids the use of highly toxic reagents.

o Confirmation: The final product structure was confirmed by *H NMR, 3C NMR, and Mass
Spectrometry.[9]

Note: For detailed, step-by-step synthesis protocols, researchers should refer to the primary
literature, such as Wang et al., 2013, as cited in related publications.[9]

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_d or K_i) of BI-167107 for its target
receptors.
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Preparation
Prepare cell membranes Prepare radioligand Prepare serial dilutions
expressing f2AR (e.g., [*H]-DHA) of BI-167107 (competitor)
~
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Workflow for a competitive radioligand binding assay.

Methodology Detalils:

 Membrane Preparation: Membranes are prepared from cells overexpressing the human
B2AR.
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» Competition Binding: A constant concentration of a suitable radioligand (e.qg., [**°1]-
cyanopindolol) is incubated with the membranes in the presence of varying concentrations of
the unlabeled competitor ligand (BI-167107).

o Equilibrium: The reaction is allowed to reach equilibrium.

e Separation: The mixture is rapidly filtered through glass fiber filters to separate receptor-
bound radioligand from the unbound fraction.

» Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

» Data Analysis: The concentration of BI-167107 that inhibits 50% of the specific binding of the
radioligand (ICso) is determined by non-linear regression. The inhibition constant (K_i) is then
calculated using the Cheng-Prusoff equation.[10]

cAMP Accumulation Assay

This functional assay measures the ability of BI-167107 to stimulate the production of the
second messenger cyclic AMP (CAMP), providing a readout of its agonistic activity.

Methodology Details:

Cell Culture: Whole cells expressing the B2AR (e.g., CHO or HEK293 cells) are cultured.

» Stimulation: Cells are incubated with varying concentrations of BI-167107 for a defined
period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

» Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified
using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a
reporter gene assay.[10][11]

o Data Analysis: A dose-response curve is generated by plotting the cCAMP level against the
logarithm of the agonist concentration. The ECso value (the concentration producing 50% of
the maximal response) is determined using a sigmoidal dose-response model.[11]

Conclusion
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BI-167107 is a highly potent, long-acting full agonist of the 32 adrenergic receptor with
significant activity at the B1AR as well. Its unique pharmacological profile, particularly its high
affinity and slow dissociation kinetics, has established it as a critical chemical tool for the
biophysical and structural characterization of 3-adrenergic receptors. The data and protocols
summarized in this guide provide a foundational resource for researchers utilizing this
compound in studies of GPCR structure, function, and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Pardon Our Interruption [opnme.com]
e 2. 0pnme.com [opnme.com]
e 3. opnme.com [opnme.com]

e 4. Structure of a nanobody-stabilized active state of the 32 adrenoceptor - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]
e 6.BI 167107 | 1202235-68-4 | Adrenergic Receptor | MOLNOVA [molnova.com]
e 7.BI 167107 | 1202235-68-4 | Adrenergic Receptor | MOLNOVA [molnova.com]

o 8. Biased signaling pathways in 32-adrenergic receptor characterized by 19F-NMR - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. researchgate.net [researchgate.net]
e 10. pubs.acs.org [pubs.acs.org]

e 11. High-Affinity Functional Fluorescent Ligands for Human (3-Adrenoceptors - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [BI-167107 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619068#bi-167107-chemical-structure-and-
properties]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15619068?utm_src=pdf-body
https://www.benchchem.com/product/b15619068?utm_src=pdf-custom-synthesis
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_beta2AR_agonist_0.pdf
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_beta2AR_agonist.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://www.medchemexpress.com/bi-167107.html
https://molnova.com/en/ProductsThr/M10729.html
https://www.molnova.com/en/ProductsThr/M10729.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292700/
https://www.researchgate.net/publication/266855592_Synthesis_of_b2-AR_agonist_BI-167107
https://pubs.acs.org/doi/10.1021/ml400312j
https://pmc.ncbi.nlm.nih.gov/articles/PMC5614969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5614969/
https://www.benchchem.com/product/b15619068#bi-167107-chemical-structure-and-properties
https://www.benchchem.com/product/b15619068#bi-167107-chemical-structure-and-properties
https://www.benchchem.com/product/b15619068#bi-167107-chemical-structure-and-properties
https://www.benchchem.com/product/b15619068#bi-167107-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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